molecular formula C20H17ClN4OS B11288316 6-benzyl-2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-benzyl-2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11288316
M. Wt: 396.9 g/mol
InChI Key: BXDCJSWELVHYON-UHFFFAOYSA-N
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Description

6-benzyl-2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as benzyl, chlorobenzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring.

    Introduction of Substituents: The benzyl, chlorobenzyl, and methyl groups are introduced through various substitution reactions, often involving the use of organometallic reagents or halogenation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The industrial process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or aldehydes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, organometallic reagents, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-benzyl-2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as an inhibitor of certain enzymes.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including other heterocyclic compounds.

    Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-benzyl-2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to alterations in cellular processes and has potential therapeutic applications in treating diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substituents and the combination of benzyl, chlorobenzyl, and methyl groups

Properties

Molecular Formula

C20H17ClN4OS

Molecular Weight

396.9 g/mol

IUPAC Name

6-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H17ClN4OS/c1-13-16(11-14-7-3-2-4-8-14)18(26)25-19(22-13)23-20(24-25)27-12-15-9-5-6-10-17(15)21/h2-10H,11-12H2,1H3,(H,22,23,24)

InChI Key

BXDCJSWELVHYON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4

Origin of Product

United States

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